![molecular formula C13H25ClN2O4 B2593013 Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl CAS No. 1958089-19-4](/img/structure/B2593013.png)
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride is an organic compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-[2-(2-aminoethoxy)ethoxy]ethanol in the presence of a base such as diisopropylethylamine. The reaction proceeds under mild conditions, and the product is purified through extraction, washing, and concentration processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Hydrolysis: Under acidic conditions, the carbamate group can be hydrolyzed to release the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed to hydrolyze the carbamate group.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates with different functional groups.
Hydrolysis: The primary product is the free amine along with tert-butyl alcohol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials[][3].
Mécanisme D'action
The mechanism of action of tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(2-aminoethoxy)ethylcarbamate
- N-Boc-2,2′-(ethylenedioxy)diethylamine
- Tert-butyl 12-amino-4,7,10-trioxadodecanoate
Uniqueness
Tert-butyl n-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate hydrochloride is unique due to its specific structure that provides enhanced stability and ease of removal compared to other protecting groups. Its ability to protect amines under a variety of conditions and its compatibility with different synthetic routes make it a versatile tool in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(8-amino-3,6-dioxooctyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)15-9-7-11(17)5-4-10(16)6-8-14;/h4-9,14H2,1-3H3,(H,15,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYHTQIORLDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CCC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2592931.png)
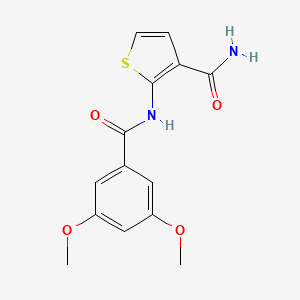
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-methylbenzamide](/img/structure/B2592937.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2592939.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2592940.png)
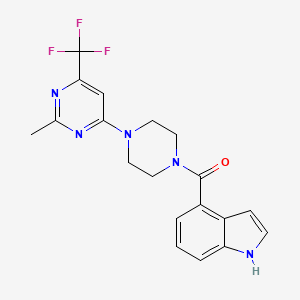
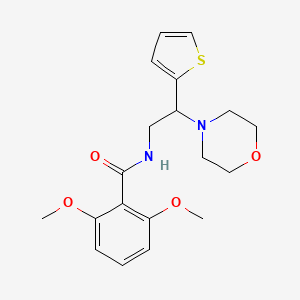
![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)
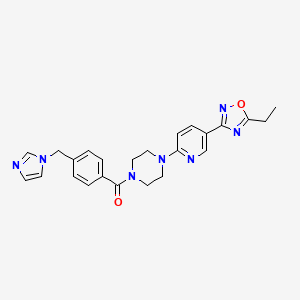
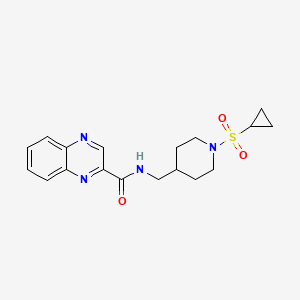

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)
